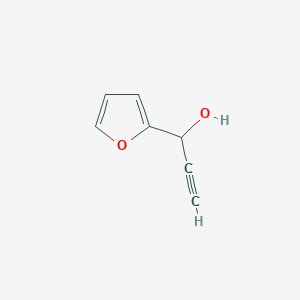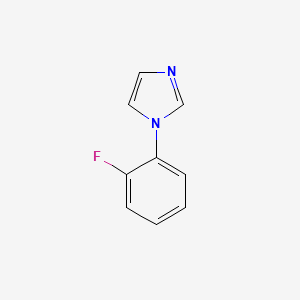
1-(furan-2-yl)prop-2-yn-1-ol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of 2-furanmethanol with acetylene in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and pressures to facilitate the addition of the ethynyl group to the furan ring.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 2-furanmethanol is reacted with an ethynyl halide in the presence of a palladium catalyst and a base. This method offers good yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it viable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
1-(furan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 2-(ethylmethyl)furan.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 2-Furanmethanal or 2-Furanmethanoic acid.
Reduction: 2-(Ethylmethyl)furan.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
1-(furan-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various furan derivatives.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1-(furan-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanmethanol: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
2-Furanmethanal: An aldehyde derivative with distinct chemical properties and uses.
2-Furanmethanoic acid:
Uniqueness
1-(furan-2-yl)prop-2-yn-1-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C7H6O2 |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
1-(furan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h1,3-6,8H |
Clé InChI |
NJJOUIBDSYNNAK-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=CO1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2H-Cyclopenta[c]pyridine](/img/structure/B8727808.png)
